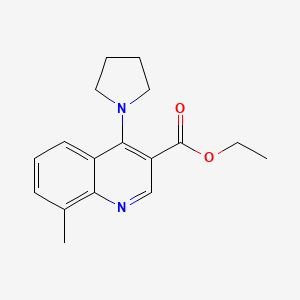

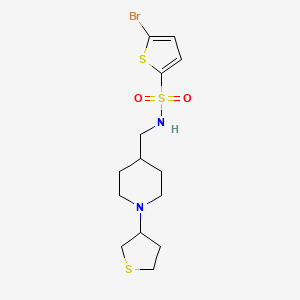

![molecular formula C23H21N5O2S B2492369 2-((6-(4-(1H-咪唑-1-基)苯基)吡啶并[3-yl]嘧啶-3-基硫)-N-(3-甲氧基苄基)乙酰胺 CAS No. 896300-92-8](/img/structure/B2492369.png)

2-((6-(4-(1H-咪唑-1-基)苯基)吡啶并[3-yl]嘧啶-3-基硫)-N-(3-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader class of imidazo[1,2-b]pyridazine derivatives, recognized for their diverse biological activities and chemical properties. These compounds have been extensively studied for their potential in drug discovery and materials science due to their unique molecular frameworks and functional versatility.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves various strategies, including the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines in moderate to good yields (Shao et al., 2011). This method exemplifies the synthetic versatility of imidazo[1,2-b]pyridazine scaffolds, allowing for the introduction of various functional groups.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated through comprehensive studies, including X-ray crystallography. These studies reveal that hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces play significant roles in stabilizing the molecular structure (Dong-Mei Chen et al., 2021). The detailed structural analysis contributes to understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazine compounds undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the reaction with β-lactam carbenes indicates the compounds' ability to engage in complex chemical transformations, leading to products with potential applications as fluorescent probes for mercury ion detection (Shao et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-b]pyridazine derivatives, such as solubility and crystallinity, are crucial for their application in various fields. The insertion of specific substituents, like the piperazine unit, has been shown to enhance aqueous solubility significantly, which is vital for biological applications (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of imidazo[1,2-b]pyridazine derivatives, are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups affects their chemical behavior and interaction with biological systems. For example, the introduction of methoxy and methylenedioxy substituents has been shown to impact the binding affinity to biological targets, indicating the importance of chemical modifications on the compounds' functional properties (Barlin et al., 1994).

科学研究应用

抗癌细胞毒活性:Ding等人(2012年)的研究合成了具有咪唑[2,1-b]噻唑骨架的新化合物,显示出对MDA-MB-231人类癌细胞系的潜在抑制作用。这些化合物,包括对所研究的主要化合物的变体,表现出选择性和有效性,能够抑制癌细胞生长,表明它们有望作为抗癌剂(Ding et al., 2012)。

抗菌特性:Ramalingam等人(2019年)报道了合成该化合物衍生物表现出显著抗菌活性。这项研究突出了这类化合物在开发新的抗菌剂中的潜在用途(Ramalingam et al., 2019)。

抗微生物活性潜力:Saravanan等人(2010年)合成了包含该化合物的新噻唑衍生物,并评估了它们的抗微生物效果。研究结果表明,这些化合物可能是强效的抗微生物剂,为治疗感染提供了新途径(Saravanan et al., 2010)。

用于PET示踪剂合成的应用:Gao等人(2016年)探索了该化合物的碳-11标记衍生物的合成,用于作为PET示踪剂。这种应用在医学成像和诊断领域尤为重要(Gao et al., 2016)。

抗氧化活性:Chkirate等人(2019年)的研究涉及合成从吡唑-乙酰胺衍生物中衍生的配位络合物,其中包括所讨论的化合物。这些络合物表现出显著的抗氧化活性,表明它们在与氧化应激相关的治疗中具有潜力(Chkirate et al., 2019)。

属性

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-30-20-4-2-3-17(13-20)14-25-22(29)15-31-23-10-9-21(26-27-23)18-5-7-19(8-6-18)28-12-11-24-16-28/h2-13,16H,14-15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZNIMYAABZZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)